The compound 6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine has garnered attention in various fields of research due to its potential applications in medicine and agriculture. This analysis aims to delve into the recent studies that have explored the different aspects of this compound, including its mechanism of action and its applications in the development of antihypertensive agents, pesticides, and antitumor drugs.
The mechanism of action of derivatives of pyrimidin-4-amine compounds has been studied in different contexts. For instance, in the field of antihypertensive research, derivatives such as 6-arylpyrido[2,3-d]pyrimidin-7-amine have shown to lower blood pressure in spontaneously hypertensive rats through oral administration, suggesting a systemic mechanism that affects vascular resistance or cardiac output1. In the realm of pesticide development, the introduction of a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety to the pyrimidin-4-amine structure has resulted in compounds with significant insecticidal and fungicidal activities. These activities are partly attributed to the inhibition of acetylcholinesterase (AChE) enzyme, as demonstrated by molecular docking studies and enzymatic activity testing3. Additionally, the antibacterial properties of certain pyrimidin-2-amine derivatives have been linked to their ability to form stable supramolecular networks, which could disrupt bacterial cell processes4.
The study of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives has revealed their potential as antihypertensive agents. These compounds have been shown to effectively reduce blood pressure in hypertensive rats, with the possibility of maintaining normalized blood pressure levels with daily oral doses. The structural variations in the pyridopyrimidine ring have been discussed in relation to their activity, indicating the importance of the 6-aryl group and substituents at the 2 and 4 positions1.
In the agricultural sector, pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety have been synthesized and evaluated for their pesticidal properties. These compounds have exhibited excellent insecticidal and fungicidal activities against various pests and pathogens. Notably, compounds U7 and U8 have shown broad-spectrum activity and have been compared favorably against established pesticides like flufenerim and azoxystrobin. The structure-activity relationships of these compounds have been discussed, providing insights for further optimization3.
The antitumor potential of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives has been investigated, with promising results. These novel compounds have been synthesized and their structures confirmed through single-crystal X-ray diffraction. Preliminary bioassays have indicated that certain derivatives exhibit potent antitumor activity, with one compound showing more efficacy than the standard 5-fluorouracil (5-FU) against specific cancer cell lines5.
The antibacterial activity of pyrimidin-2-amine derivatives has also been explored. One study focused on a compound with a 1,2,3-triazolyl and dichlorophenyl substituent, which demonstrated good to moderate activity against both Gram-positive and Gram-negative bacteria. The compound's ability to form hydrogen-bonded supramolecular networks may play a role in its antibacterial properties4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: